2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid
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Overview
Description
2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid is a heterocyclic compound that features a naphthyridine core with a carboxylic acid group at the 4-position and a chlorophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid typically involves the following steps:
Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Chlorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-chlorophenyl is coupled with a halogenated naphthyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced naphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used
Scientific Research Applications
2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of the chlorophenyl and carboxylic acid groups allows for various chemical interactions, including hydrogen bonding and π-π stacking, which can influence its reactivity and interactions with other molecules
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,7-naphthyridine-4-carboxylic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
2-(4-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid: Similar structure but with the chlorine atom in a different position, potentially leading to different chemical and biological properties.
1,7-Naphthyridine-4-carboxylic acid: Lacks the phenyl substituent, which significantly alters its chemical and biological characteristics
Uniqueness
2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid is unique due to the specific positioning of the chlorophenyl group, which can influence its electronic properties and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H9ClN2O2 |
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Molecular Weight |
284.69 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1,7-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H9ClN2O2/c16-10-3-1-2-9(6-10)13-7-12(15(19)20)11-4-5-17-8-14(11)18-13/h1-8H,(H,19,20) |
InChI Key |
ZEWPTDHQMYGLHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(C=CN=C3)C(=C2)C(=O)O |
Origin of Product |
United States |
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